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Compound of Interest

Compound Name:
4-Methoxy-3-

(methoxymethyl)benzoic acid

Cat. No.: B1350724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methoxy-3-(methoxymethyl)benzoic acid is a bespoke chemical scaffold with significant

potential as a building block in the synthesis of novel pharmaceutical agents. Its unique

trifunctional substitution pattern on the benzene ring—comprising a carboxylic acid, a methoxy

group, and a methoxymethyl group—offers medicinal chemists a versatile platform for

generating diverse molecular architectures. The carboxylic acid moiety serves as a convenient

handle for amide bond formation, a cornerstone of medicinal chemistry, enabling linkage to

various amine-containing fragments. The methoxy and methoxymethyl substituents provide

opportunities to modulate the pharmacokinetic and pharmacodynamic properties of a lead

compound, influencing its solubility, metabolic stability, and target binding affinity. While not yet

a component of a blockbuster drug, its structural alerts suggest potential applications in areas

where related methoxy- and methyl-substituted benzoic acids have proven fruitful, including

anti-inflammatory, anticancer, and antiviral research.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Methoxy-3-(methoxymethyl)benzoic
acid is presented below. These parameters are crucial for designing synthetic routes and for
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the early-stage assessment of the compound's drug-like properties.

Property Value Source

Molecular Formula C₁₀H₁₂O₄ PubChem

Molecular Weight 196.20 g/mol PubChem

CAS Number 91061-77-7 PubChem

Appearance
White to off-white crystalline

powder

Inferred from related

compounds

Solubility

Soluble in organic solvents

such as methanol, ethanol,

and dimethyl sulfoxide

Inferred from related

compounds

Synthetic Utility and Potential Applications
The strategic placement of the functional groups on the 4-Methoxy-3-
(methoxymethyl)benzoic acid ring allows for its incorporation into a variety of molecular

scaffolds. The following sections outline a hypothetical application in the synthesis of a novel

kinase inhibitor, a class of drugs with broad therapeutic utility.

Hypothetical Kinase Inhibitor Synthesis
The workflow below illustrates a potential synthetic route to a hypothetical kinase inhibitor,

"Kinase-Inhib-43M," utilizing 4-Methoxy-3-(methoxymethyl)benzoic acid as a key starting

material.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1350724?utm_src=pdf-body
https://www.benchchem.com/product/b1350724?utm_src=pdf-body
https://www.benchchem.com/product/b1350724?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Methoxy-3-(methoxymethyl)benzoic acid

Amide Coupling

Amide Intermediate

Heterocyclic Amine
(e.g., 2-amino-thiazole)

Modification of Methoxymethyl Group

Kinase-Inhib-43M
(Hypothetical API)

Demethylation/
Functionalization

Click to download full resolution via product page

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Experimental Protocols
This section provides detailed, albeit illustrative, experimental protocols for the key

transformations outlined in the synthetic workflow above.

Protocol 1: Amide Coupling to form Amide Intermediate
Objective: To synthesize the amide intermediate by coupling 4-Methoxy-3-
(methoxymethyl)benzoic acid with a representative heterocyclic amine (e.g., 2-

aminothiazole).

Materials:

4-Methoxy-3-(methoxymethyl)benzoic acid
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2-Aminothiazole

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (HATU)

N,N-Diisopropylethylamine (DIPEA)

Dimethylformamide (DMF)

Ethyl acetate

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Rotary evaporator

Magnetic stirrer and stir bar

Standard laboratory glassware

Procedure:

In a clean, dry round-bottom flask, dissolve 4-Methoxy-3-(methoxymethyl)benzoic acid
(1.0 eq) in anhydrous DMF.

To the solution, add 2-aminothiazole (1.1 eq) and DIPEA (3.0 eq).

Stir the mixture at room temperature for 10 minutes.

Add HATU (1.2 eq) portion-wise to the reaction mixture.

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by thin-layer

chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated

aqueous sodium bicarbonate (3x) and brine (1x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel to yield the pure

amide intermediate.

Protocol 2: Modification of the Methoxymethyl Group
Objective: To demonstrate a potential modification of the methoxymethyl group, for instance, by

demethylation to the corresponding hydroxymethyl group, which can serve as a handle for

further functionalization or as a key pharmacophoric feature.

Materials:

Amide Intermediate from Protocol 1

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

Anhydrous DCM

Methanol

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Dissolve the amide intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g.,

argon or nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a 1M solution of BBr₃ in DCM (1.5 eq) dropwise to the cooled solution.
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Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and

stir for an additional 4 hours.

Monitor the reaction by TLC.

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the residue by preparative HPLC to obtain the final product, "Kinase-Inhib-43M."

Structure-Activity Relationship (SAR) Insights
The 4-Methoxy-3-(methoxymethyl)benzoic acid scaffold offers several points for

diversification to explore the SAR of a new chemical series.
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Caption: Key diversification points for SAR studies.
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Conclusion
4-Methoxy-3-(methoxymethyl)benzoic acid represents a promising and underutilized

building block for the discovery of new pharmaceutical agents. Its synthetic accessibility and

the orthogonal reactivity of its functional groups provide a solid foundation for the generation of

novel chemical libraries. The provided protocols and conceptual workflows are intended to

serve as a starting point for researchers looking to leverage the unique properties of this

scaffold in their drug discovery programs.

To cite this document: BenchChem. [Application Notes: 4-Methoxy-3-
(methoxymethyl)benzoic Acid in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1350724#4-methoxy-3-
methoxymethyl-benzoic-acid-as-a-building-block-for-pharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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